molecular formula C15H23N3O4 B13209736 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-methyl-1H-pyrazole-3-carboxylic acid

1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B13209736
M. Wt: 309.36 g/mol
InChI Key: OHMVWLZEJPUDCK-UHFFFAOYSA-N
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Description

Chemical Structure: This compound features a pyrazole core substituted at position 1 with a Boc-protected piperidin-3-yl group and at position 5 with a methyl group. Molecular Formula: C15H23N3O4 (estimated based on analogous structures) . Key Applications: Commonly used as a synthetic intermediate in medicinal chemistry, particularly for protease inhibitors or kinase-targeting agents. The Boc group stabilizes the piperidine amine during synthesis, while the methyl group modulates steric and electronic properties .

Properties

Molecular Formula

C15H23N3O4

Molecular Weight

309.36 g/mol

IUPAC Name

5-methyl-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]pyrazole-3-carboxylic acid

InChI

InChI=1S/C15H23N3O4/c1-10-8-12(13(19)20)16-18(10)11-6-5-7-17(9-11)14(21)22-15(2,3)4/h8,11H,5-7,9H2,1-4H3,(H,19,20)

InChI Key

OHMVWLZEJPUDCK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2CCCN(C2)C(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

Preparation Methods

Pyrazole Ring Formation

  • The pyrazole core is typically synthesized via condensation reactions involving hydrazine derivatives and 1,3-dicarbonyl compounds or diketones.
  • For the methyl-substituted pyrazole-3-carboxylic acid, the methyl group at position 5 is introduced through the choice of appropriate diketone precursors or via selective alkylation post-ring formation.
  • The carboxylic acid at position 3 can be introduced either by direct synthesis from pyrazole-3-carboxylate esters or by subsequent hydrolysis of ester intermediates under basic conditions (e.g., NaOH in ethanol) to yield the free acid.

Piperidine Functionalization and Boc Protection

  • The piperidine moiety is introduced by nucleophilic substitution or coupling reactions attaching the piperidin-3-yl group to the pyrazole nitrogen.
  • The piperidine nitrogen is protected using tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions (such as triethylamine or sodium bicarbonate) to form the Boc-protected piperidine. This protection is crucial to prevent unwanted side reactions during subsequent steps and to enhance compound stability.
  • The Boc group can later be removed under acidic conditions if needed.

Coupling of Piperidine and Pyrazole Units

  • The Boc-protected piperidine intermediate is coupled to the pyrazole ring, often through nucleophilic substitution or amide bond formation depending on the functional groups present.
  • Reaction conditions are optimized to maintain the integrity of the Boc group and the carboxylic acid functionality.

Purification and Characterization

  • The final compound is purified using chromatographic techniques such as silica gel column chromatography with solvent gradients (ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.
  • Characterization involves nuclear magnetic resonance (NMR) spectroscopy (both ^1H and ^13C), infrared (IR) spectroscopy to confirm characteristic carbonyl stretches (Boc C=O at ~1680–1720 cm^-1, pyrazole C=O at ~1650 cm^-1), and mass spectrometry.
  • X-ray crystallography may be employed to confirm stereochemistry and connectivity.
Step Reaction Type Key Reagents/Conditions Notes
1 Pyrazole ring formation Hydrazine derivatives + diketones Formation of 5-methyl-pyrazole core
2 Ester hydrolysis NaOH/EtOH, reflux Conversion of ester to carboxylic acid
3 Boc protection tert-Butoxycarbonyl chloride, base (Et3N) Protects piperidine nitrogen
4 Coupling Nucleophilic substitution or amide bond formation Attaches Boc-piperidine to pyrazole N1
5 Purification Column chromatography, recrystallization Ensures high purity of final product
6 Characterization NMR, IR, MS, X-ray crystallography Confirms structure and purity
  • The Boc-protected piperidine-pyrazole carboxylic acid derivatives are valuable intermediates in medicinal chemistry, often used in the synthesis of compounds targeting neurological and inflammatory disorders.
  • Industrial synthesis may scale these reactions using automated reactors, optimizing temperature, solvent, and reagent stoichiometry to maximize yield and purity.
  • Purification techniques such as crystallization and chromatography are scaled accordingly.
  • The Boc group’s stability under a range of conditions allows for flexible downstream functionalization.

The preparation of 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-methyl-1H-pyrazole-3-carboxylic acid is a multi-step process involving pyrazole ring synthesis, piperidine functionalization with Boc protection, and coupling strategies. The synthesis requires careful control of reaction conditions to preserve sensitive functional groups and achieve high purity. The compound serves as a critical intermediate in drug discovery and development, with well-established synthetic methodologies documented in multiple research sources.

Chemical Reactions Analysis

Types of Reactions

1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require acidic or basic conditions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-methyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The piperidine and pyrazole rings can interact with enzymes or receptors, modulating their activity. The tert-butoxycarbonyl group serves as a protecting group, ensuring the compound’s stability during these interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of heterocyclic carboxylic acids with Boc-protected amine substituents. Below is a detailed comparison with structurally related analogs:

Structural Analogues and Their Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Structural Differences vs. Target Compound
1-{1-[(tert-Butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-3-carboxylic acid C14H21N3O4 295.33 No methyl at pyrazole position 5 Lacks 5-methyl group; alters steric bulk and lipophilicity
1-{1-[(tert-Butoxy)carbonyl]piperidin-3-yl}-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid C14H20F2N4O4 346.33 Triazole core, difluoromethyl at position 5 Triazole ring (vs. pyrazole); electronegative difluoromethyl group enhances metabolic stability
5-[(tert-Butoxy)carbonyl]-1-phenyl-1H-pyrazole-3-carboxylic acid C15H16N2O4 288.30 Phenyl at position 1, Boc at position 5 Substitutions at positions 1 and 5; phenyl increases aromaticity
1-Benzyl-3-(tert-butyl)-1H-pyrazole-5-carboxylic acid C16H20N2O2 272.34 Benzyl at position 1, tert-butyl at position 3 Bulky tert-butyl group reduces solubility; benzyl enhances hydrophobicity
2-{1-[(tert-Butoxy)carbonyl]piperidin-3-yl}-4-methyl-1H-imidazole-5-carboxylic acid C14H21N3O4 295.33 Imidazole core, methyl at position 4 Imidazole (vs. pyrazole) alters electronic density and H-bonding capacity

Key Research Findings

Impact of Heterocyclic Core: Pyrazole derivatives (e.g., target compound) exhibit moderate acidity (pKa ~4–5) due to the carboxylic acid, enabling salt formation for improved bioavailability. Triazole analogs (e.g., ) show higher metabolic stability but reduced solubility due to fluorine substituents .

Role of Substituents :

  • The Boc group in the target compound and analogs (e.g., ) protects amines during synthesis, enabling selective deprotection for downstream functionalization.
  • Methyl groups (e.g., target compound’s 5-methyl) lower polarity, increasing membrane permeability compared to polar substituents like carboxylic acids .

Biological Relevance :

  • Pyrazole-3-carboxylic acids are frequently used in kinase inhibitors (e.g., JAK/STAT pathways) due to their ability to mimic ATP’s adenine moiety .
  • Fluorinated derivatives (e.g., ) are prioritized in drug discovery for their resistance to oxidative metabolism .

Biological Activity

1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-methyl-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a piperidine ring, a pyrazole ring, and a carboxylic acid functional group. This compound has been investigated for its biological activity, particularly in the context of drug design targeting various enzymes and receptors.

Structural Characteristics

The compound's structure is characterized by:

  • Piperidine Ring : Provides a basic nitrogen atom that can participate in hydrogen bonding and interactions with biological targets.
  • Pyrazole Ring : Known for its role in various pharmacological activities.
  • Carboxylic Acid Group : Enhances solubility and can participate in ionic interactions with biological macromolecules.

Research indicates that this compound can modulate biological pathways through several mechanisms:

  • Enzyme Inhibition : It can inhibit specific enzymes by occupying their active sites, leading to altered metabolic pathways.
  • Receptor Modulation : Interaction with receptor binding domains can change receptor activity, influencing cellular responses.

Therapeutic Applications

The compound has shown potential therapeutic applications in:

  • Oncology : Exhibiting cytotoxic effects against various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancers.
  • Neurology : Potential modulation of neurotransmitter systems.

Case Studies

  • Cytotoxicity Studies : Initial screenings demonstrated that 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-methyl-1H-pyrazole-3-carboxylic acid exhibited growth inhibition against MDA-MB-231 cells with an IC50 range indicative of significant cytotoxicity (2.43–7.84 μM) .
  • Microtubule Destabilization : Further evaluations revealed that the compound could act as a microtubule-destabilizing agent, leading to apoptosis in cancer cells through enhanced caspase activity .

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and unique aspects of related compounds:

Compound NameStructure FeaturesUnique Aspects
1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrazole-5-carboxylic acidSimilar piperidine and Boc-protected structureContains a pyrazole ring instead of a triazole
1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-methyl-1H-pyrazole-4-carboxylic acidSimilar piperidine structureIncludes a methyl group on the pyrazole ring
3-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1-methyl-1H-pyrazole-4-carboxylic acidSimilar pyrazole and piperidine structuresDifferent positioning of functional groups

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